![molecular formula C7H8N2O2 B1587371 2-Ethyl-5-nitropyridine CAS No. 31557-73-0](/img/structure/B1587371.png)
2-Ethyl-5-nitropyridine
Overview
Description
2-Ethyl-5-nitropyridine is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 2-Ethyl-5-nitropyridine is 1S/C7H8N2O2/c1-2-6-3-4-7 (5-8-6)9 (10)11/h3-5H,2H2,1H3 and the InChI key is VUTMOONWKQEUBX-UHFFFAOYSA-N .Chemical Reactions Analysis
Nitropyridines, including 2-Ethyl-5-nitropyridine, have been used in various chemical reactions. For example, they have been used in Suzuki–Miyaura coupling reactions . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2-Ethyl-5-nitropyridine is a liquid or solid or semi-solid or lump substance .Scientific Research Applications
Organic Synthesis
2-Ethyl-5-nitropyridine: serves as a versatile intermediate in organic synthesis. Its nitro group can undergo various transformations, such as reduction to an amine, which can then be used to synthesize a wide range of compounds, including pharmaceuticals and agrochemicals .
Material Science
In material science, 2-Ethyl-5-nitropyridine can be employed to create novel polymers with specific properties. For instance, its incorporation into polymer chains can enhance thermal stability and introduce electronic functionalities beneficial for creating advanced materials .
Catalysis
This compound can act as a ligand in catalysis, coordinating to metals and influencing the reactivity of the metal center. This is particularly useful in the development of new catalytic systems for chemical reactions .
Medicinal Chemistry
2-Ethyl-5-nitropyridine: is a building block in medicinal chemistry for the synthesis of drug candidates. It can be used to create compounds with potential therapeutic effects against various diseases .
Fluorination Chemistry
The nitro group in 2-Ethyl-5-nitropyridine can be a precursor for fluorination reactions, which are crucial in the synthesis of fluorinated pyridines. These fluorinated compounds have significant applications in pharmaceuticals and agrochemicals due to their unique reactivity and biological activity .
Analytical Chemistry
As an analytical standard, 2-Ethyl-5-nitropyridine can be used to calibrate instruments or as a reference compound in various analytical techniques, ensuring accurate and precise measurements in chemical analysis .
Environmental Chemistry
In environmental chemistry, 2-Ethyl-5-nitropyridine can be studied for its degradation products and pathways. Understanding its behavior in the environment is essential for assessing its impact and for the development of remediation strategies .
Chemical Education
Lastly, 2-Ethyl-5-nitropyridine can be used in educational settings to demonstrate various chemical reactions and principles. It can serve as an example in teaching topics such as nitration, substitution reactions, and the synthesis of heterocyclic compounds .
Safety And Hazards
2-Ethyl-5-nitropyridine is classified as a dangerous substance. It has hazard statements H301+H311+H331-H315-H319-H335-H228 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
The future directions for 2-Ethyl-5-nitropyridine could involve its use in the synthesis of other chemical compounds. For example, it could be used in the preparation of nitropyridine derivatives . Additionally, it could be used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
properties
IUPAC Name |
2-ethyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTMOONWKQEUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404569 | |
Record name | 2-Ethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-nitropyridine | |
CAS RN |
31557-73-0 | |
Record name | 2-Ethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
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